molecular formula C17H16ClNO B1390939 1-[Chloro(phenyl)acetyl]-2-methylindoline CAS No. 1094224-38-0

1-[Chloro(phenyl)acetyl]-2-methylindoline

Cat. No. B1390939
CAS RN: 1094224-38-0
M. Wt: 285.8 g/mol
InChI Key: NNZIZIFAGLDBHA-UHFFFAOYSA-N
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Description

“1-[Chloro(phenyl)acetyl]-2-methylindoline” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound. The compound also includes a phenylacetyl group, which is an acyl group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of “1-[Chloro(phenyl)acetyl]-2-methylindoline” would likely be complex due to the presence of multiple functional groups. The compound would contain an indoline group, a phenylacetyl group, and a chlorine atom .


Chemical Reactions Analysis

Again, while specific reactions involving “1-[Chloro(phenyl)acetyl]-2-methylindoline” are not available, similar compounds often undergo nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[Chloro(phenyl)acetyl]-2-methylindoline” would depend on its specific structure. For example, the presence of the chlorine atom could influence its reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of new heterocyclic derivatives from reactions involving 1-amino-2-methylindoline, a close relative of 1-[Chloro(phenyl)acetyl]-2-methylindoline, demonstrate the compound's role as a precursor in the synthesis of antihypertension drugs and its transformation into various heterocyclic structures. These reactions underline the compound's versatility in organic synthesis and potential applications in drug development (Peyrot et al., 2001).

Catalytic and Chemical Transformations

Studies on transformations of related compounds under various conditions reveal insights into catalytic processes that could be applied to 1-[Chloro(phenyl)acetyl]-2-methylindoline. For instance, the transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline, utilizing various catalysts, showcases the potential for catalytic synthesis routes that could be relevant for modifications of 1-[Chloro(phenyl)acetyl]-2-methylindoline (Bernas et al., 2015).

Pharmacological Evaluation

The synthesis, characterization, and pharmacological evaluation of related compounds, such as 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, reveal the anti-inflammatory and analgesic activities of these derivatives. Such studies hint at the potential pharmacological applications of 1-[Chloro(phenyl)acetyl]-2-methylindoline in developing new therapeutic agents with reduced gastric ulceration properties (dos Santos et al., 2010).

Structural and Spectroscopic Studies

Further, the structural and spectroscopic studies on similar compounds provide a foundation for understanding the chemical behavior and physical properties of 1-[Chloro(phenyl)acetyl]-2-methylindoline. For instance, the synthesis and crystal structure investigation of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone highlight the methodologies for characterizing such compounds, which could be directly applicable to studying 1-[Chloro(phenyl)acetyl]-2-methylindoline (Murugavel et al., 2016).

Safety And Hazards

The safety and hazards associated with “1-[Chloro(phenyl)acetyl]-2-methylindoline” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research into “1-[Chloro(phenyl)acetyl]-2-methylindoline” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-11-14-9-5-6-10-15(14)19(12)17(20)16(18)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZIZIFAGLDBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(phenyl)acetyl]-2-methylindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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